molecular formula C24H23FN2O6S B296505 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide

Cat. No. B296505
M. Wt: 486.5 g/mol
InChI Key: BBLWBNSGNZZJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide, also known as DB844, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. DB844 belongs to the class of compounds known as sulfonamides, which have been used as antibacterial agents for decades. However, DB844 has been found to have a unique mechanism of action that sets it apart from other sulfonamides.

Mechanism of Action

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has a unique mechanism of action that sets it apart from other sulfonamides. 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide inhibits the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folate, an essential vitamin for the survival of many organisms. By inhibiting DHPS, 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide disrupts the folate synthesis pathway, leading to the death of the organism. This mechanism of action is different from other sulfonamides, which inhibit the enzyme dihydrofolate reductase (DHFR).
Biochemical and Physiological Effects
2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has been found to have low toxicity in vitro and in vivo. In animal studies, 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has been well-tolerated and has shown promising results in the treatment of Chagas disease and visceral leishmaniasis. 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has also been found to have low potential for drug-drug interactions, which is an important consideration in the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has several advantages for lab experiments. It has broad-spectrum activity against several parasitic and bacterial strains, making it a useful tool for studying infectious diseases. 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has also been found to have low toxicity, making it a safer alternative to other sulfonamides. However, 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has some limitations for lab experiments. Its synthesis is complex and time-consuming, which may limit its availability for some researchers. Additionally, 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has not yet been extensively studied in humans, which may limit its potential for clinical use.

Future Directions

There are several future directions for research on 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide. One area of interest is the development of new formulations of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide that can improve its bioavailability and efficacy. Another area of interest is the study of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide in combination with other therapeutic agents, which may enhance its activity against infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide and its potential for clinical use.

Synthesis Methods

The synthesis of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide is a complex process that involves several steps. The starting material for the synthesis is 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride, which is reacted with 4-fluoroaniline to form the intermediate compound. This intermediate is then reacted with N-(4-methoxybenzyl)acetamide to form the final product, 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide. The synthesis of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has been optimized to yield high purity and high yields.

Scientific Research Applications

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has been found to have potent activity against several parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, the causative agent of visceral leishmaniasis. 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has also been found to have activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Due to its broad-spectrum activity, 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methoxybenzyl)acetamide has the potential to be used as a therapeutic agent for several infectious diseases.

properties

Molecular Formula

C24H23FN2O6S

Molecular Weight

486.5 g/mol

IUPAC Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H23FN2O6S/c1-31-20-8-2-17(3-9-20)15-26-24(28)16-27(19-6-4-18(25)5-7-19)34(29,30)21-10-11-22-23(14-21)33-13-12-32-22/h2-11,14H,12-13,15-16H2,1H3,(H,26,28)

InChI Key

BBLWBNSGNZZJIJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.